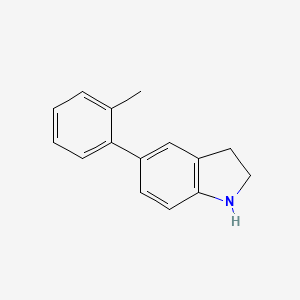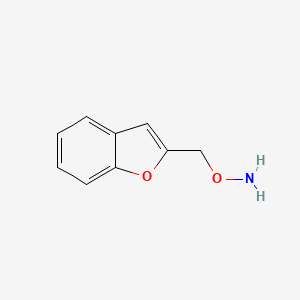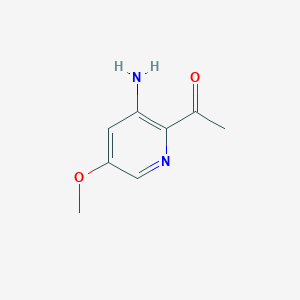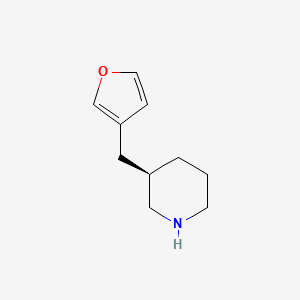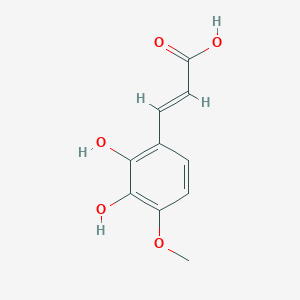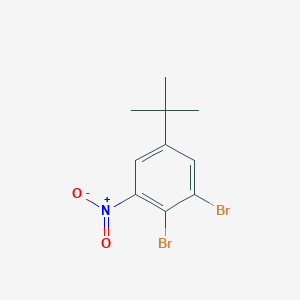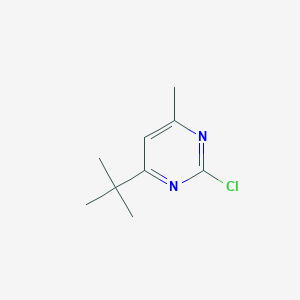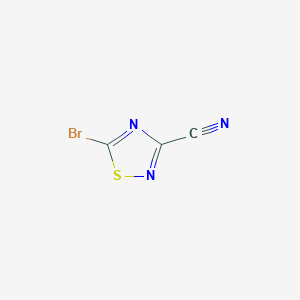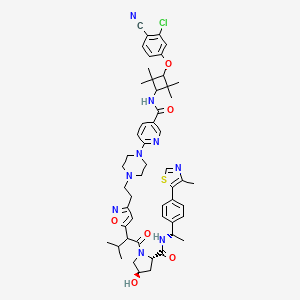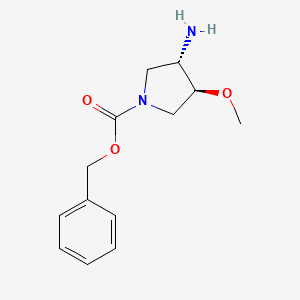
trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a benzyl group, an amino group, and a methoxy group attached to the pyrrolidine ring, making it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Introduction of Functional Groups: The benzyl group can be introduced via benzylation reactions, while the amino and methoxy groups can be added through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry:
Drug Discovery: The compound serves as a scaffold for designing novel biologically active molecules with potential therapeutic applications.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine:
Antimicrobial Agents: Derivatives of the compound have shown promising antimicrobial activity against various pathogens.
Anti-inflammatory Agents: The compound exhibits anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Industry:
Mecanismo De Acción
The mechanism of action of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
trans-3-Amino-1-Boc-4-methoxypyrrolidine: This compound shares a similar pyrrolidine ring structure but differs in the presence of a Boc (tert-butoxycarbonyl) protecting group.
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate: This compound has a similar benzyl and amino group but features a piperidine ring instead of a pyrrolidine ring.
Uniqueness: The uniqueness of trans-Benzyl 3-amino-4-methoxypyrrolidine-1-carboxylate lies in its specific combination of functional groups and its ability to serve as a versatile scaffold for drug discovery. Its structural features allow for diverse chemical modifications, enabling the design of compounds with tailored biological activities .
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
benzyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-17-12-8-15(7-11(12)14)13(16)18-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,14H2,1H3/t11-,12-/m0/s1 |
Clave InChI |
KFTNFLSIETYASR-RYUDHWBXSA-N |
SMILES isomérico |
CO[C@H]1CN(C[C@@H]1N)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
COC1CN(CC1N)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




